5-ethoxypyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-5-3-6(9)8-7-4-5/h3-4H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAPINQPVQQXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)NN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethoxypyridazin 3 2h One and Its Derivatives
Established Synthetic Pathways for Pyridazin-3(2H)-ones
The formation of the pyridazin-3(2H)-one scaffold is a well-documented area of organic synthesis, with several reliable methods being widely utilized. These approaches typically involve the cyclization of acyclic precursors.
Cyclization Reactions utilizing Hydrazine Derivatives
A cornerstone in the synthesis of pyridazin-3(2H)-ones is the condensation reaction between a 1,4-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative. This approach offers a direct and efficient route to the heterocyclic core. For instance, γ-keto acids react with hydrazine hydrate, often under acidic or basic conditions, to yield the corresponding dihydropyridazinones, which can be subsequently oxidized to the aromatic pyridazinone. scispace.comresearchgate.net The mechanism involves the initial formation of a hydrazone followed by an intramolecular cyclization and dehydration. scispace.com
This method's versatility allows for the synthesis of a wide array of substituted pyridazinones by varying the substituents on both the dicarbonyl compound and the hydrazine derivative.
Approaches from Maleic Hydrazide Precursors
Maleic hydrazide, a readily available starting material, serves as a versatile precursor for the synthesis of various pyridazinone derivatives. It exists in tautomeric forms, including the 6-hydroxy-3(2H)-pyridazinone form, which allows for functionalization at different positions. The hydroxyl group can be a handle for introducing various substituents through reactions like the Mitsunobu reaction, which can lead to asymmetrically substituted pyridazinones. masterorganicchemistry.comyoutube.comyoutube.com
The reactivity of the maleic hydrazide core also allows for Mannich reactions, yielding N-Mannich bases which can be further elaborated. nih.gov
Synthesis from Furanones, Diketones, Keto Acids, or Keto Esters
A variety of carbonyl-containing compounds serve as effective precursors for pyridazin-3(2H)-one synthesis. γ-Keto acids and their corresponding esters are particularly common starting materials. The reaction with hydrazine hydrate leads to the formation of the six-membered pyridazinone ring. scispace.comresearchgate.net For example, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone was achieved through the cyclization of the intermediate γ-keto acid with hydrazine hydrate. scispace.com
Furthermore, 1,4-diketones can be condensed with hydrazine to form dihydropyridazines, which can then be oxidized to the desired pyridazinone. This method is adaptable for creating a diverse range of substituted pyridazinone cores.
Strategies for Ethoxy Group Incorporation into the Pyridazinone Core
The introduction of an ethoxy group at the C5 position of the pyridazinone ring can be achieved through several synthetic strategies, primarily involving nucleophilic substitution reactions.
One common approach is the Williamson ether synthesis . masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.org This method involves the O-alkylation of a corresponding 5-hydroxypyridazin-3(2H)-one precursor. The hydroxyl group, which can exist in equilibrium with the keto tautomer, is first deprotonated with a suitable base to form a more nucleophilic alkoxide. This alkoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the desired 5-ethoxy derivative.
Another effective strategy involves the reaction of a 5-halopyridazin-3(2H)-one, typically a 5-chloro or 5-bromo derivative, with sodium ethoxide. sciforum.net The ethoxide anion acts as a nucleophile, displacing the halide at the C5 position to yield 5-ethoxypyridazin-3(2H)-one. The reactivity of the halopyridazinone is crucial for the success of this reaction. Palladium-catalyzed cross-coupling reactions on halopyridazin-3(2H)-ones also represent a powerful method for introducing various substituents, which could be adapted for ethoxy group incorporation. scispace.com
The table below summarizes these key strategies for ethoxy group incorporation.
| Strategy | Precursor | Reagents | Product |
| Williamson Ether Synthesis | 5-Hydroxy-pyridazin-3(2H)-one | 1. Base (e.g., NaH) 2. Ethyl halide (e.g., EtI, EtBr) | This compound |
| Nucleophilic Substitution | 5-Halopyridazin-3(2H)-one | Sodium Ethoxide (NaOEt) | This compound |
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in chemical research. These advanced techniques are also being applied to the synthesis of pyridazinone derivatives.
Microwave-Assisted Synthetic Methods
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various pyridazinone derivatives. nih.gov The use of microwave irradiation can facilitate the cyclization reactions in the formation of the pyridazinone core and can also be employed for subsequent functionalization steps. scispace.com For example, a microwave-assisted, one-pot, four-component synthetic approach has been developed for the synthesis of functionalized benzo[a]pyridazino[3,4-c]phenazine derivatives. researchgate.net The efficiency and simplicity of microwave-assisted synthesis make it an attractive and greener alternative to traditional methods. libretexts.org
Ultrasound-Assisted Synthetic Methods
The application of ultrasound irradiation in organic synthesis, often termed sonochemistry, has emerged as a powerful green chemistry tool for accelerating reactions and improving yields. For the synthesis of N-substituted pyridazinone derivatives, ultrasound has been shown to be a new, efficient, and general method. clockss.orgresearchgate.net This technique dramatically reduces reaction times from hours or days to mere minutes, while operating under mild conditions. researchgate.net
The general procedure for N-substitution of pyridazinones involves reacting the pyridazinone heterocycle with an alkylating agent in the presence of a base, such as potassium carbonate, in a solvent like N,N-dimethylacetamide (DMAA). researchgate.net Under ultrasonic irradiation (typically using a sonic reactor with a frequency around 20 kHz), these reactions exhibit remarkable acceleration. researchgate.net For instance, reactions that would take 24-72 hours at room temperature can be completed within 60 minutes with ultrasound. researchgate.net
A comparative study between ultrasound conditions and room temperature reactions demonstrated a significant improvement in both reaction time and, in some cases, yield. It was noted that substituents on the pyridazinone ring, particularly at the 3- or 6-positions, have a substantial influence on the reactivity of the molecule under these conditions. clockss.orgresearchgate.net
Table 1: Comparison of Reaction Times for N-Substitution of Pyridazinones
| Method | Reaction Time |
|---|---|
| Room Temperature | 24 - 72 hours |
| Ultrasound Irradiation | 60 minutes |
Data sourced from a general method for N-substituted pyridazinones. researchgate.net
This methodology's advantages, including high yields, substantially shorter reaction times, and mild conditions, highlight its utility for the efficient synthesis of derivatives of the this compound scaffold. clockss.orgresearchgate.net
Functionalization and Derivatization of the this compound Scaffold
The functionalization of the this compound core is crucial for creating a diverse library of compounds. This involves regioselective reactions to target specific positions on the heterocyclic ring and the introduction of a wide array of functional groups to modulate the molecule's properties.
Regioselective Substitution Reactions
Regioselectivity is a key challenge in the functionalization of heterocyclic systems like pyridazinone, which possesses multiple reactive sites. N-alkylation is a common derivatization, and controlling the site of substitution (N-1 vs. N-2 in the parent pyridazine (B1198779) system, or N-2 in the 3(2H)-one tautomer) is critical. The outcome of such reactions is often dictated by the choice of base, solvent, and the nature of the electrophile, a principle observed in related N-heterocyclic systems like indazoles. beilstein-journals.org For pyridazin-3(2H)-ones, substitution typically occurs at the N-2 position.
Another important class of regioselective reactions is the halogenation of the pyridazinone scaffold. While direct halogenation of the core can be complex, palladium-catalyzed C-H activation has been demonstrated as a powerful method for the regioselective halogenation of related heterocyclic structures, such as 1,4-benzodiazepinones. nih.govscispace.com This strategy allows for the precise introduction of halogen atoms at specific positions, which can then serve as handles for further modifications through cross-coupling reactions. nih.gov
Introduction of Diverse Functional Groups
The introduction of varied functional groups onto the this compound scaffold allows for the fine-tuning of its chemical and physical properties.
N-Alkylation and Acylation: The nitrogen atom at the 2-position is a primary site for functionalization. It can be readily alkylated or acylated using various electrophiles under basic conditions to introduce alkyl, benzyl, or acyl moieties.
Cross-Coupling Reactions: The installation of a halogen atom (e.g., chlorine or bromine) on the pyridazinone ring opens the door to a wide range of palladium-catalyzed cross-coupling reactions. For example, a chloro-pyridazine derivative can undergo Suzuki coupling with boronic acids to introduce aryl or heteroaryl groups. researchgate.net This is a powerful method for creating C-C bonds and synthesizing complex biaryl structures.
Side-Chain Modification: Functional groups attached to the pyridazinone core can be chemically transformed. For instance, pyridazin-3-one derivatives bearing thiosemicarbazide side chains have been synthesized, which can be further cyclized to create new heterocyclic systems attached to the primary scaffold. nih.gov
Synthesis of Hybrid Heterocyclic Systems Incorporating Pyridazinone Moiety
Combining the pyridazinone scaffold with other heterocyclic rings is a common strategy in medicinal chemistry to create hybrid molecules that may exhibit enhanced or novel biological activities. This involves the synthesis of both fused and directly linked (conjugated) heterocyclic systems.
Pyrazolyl-Pyridazinone Conjugates
The conjunction of pyrazole and pyridazine moieties has been a subject of significant interest. These hybrids can be synthesized as either fused or non-fused systems.
One strategy involves building a pyrazole ring onto an existing pyridazinone core. For example, substituted pyridazinones can be reacted with hydrazine hydrate to cyclize and form a fused pyrazolo[3,4-c]pyridazine system. researchgate.net
Alternatively, non-fused hybrids can be constructed. A common approach begins with a functionalized pyridazine, such as (6-chloropyridazin-3-yl)acetonitrile. Reaction of this precursor with hydrazine hydrate yields a 3-amino-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-one, directly linking the two heterocyclic cores. nih.gov This pyrazole-pyridazinone conjugate can then be further derivatized. nih.gov
Pyrimidine and Triazine Fused Systems
Fusing a pyrimidine or a triazine ring to the pyridazinone scaffold generates novel bicyclic and tricyclic heterocyclic systems.
Pyrimidine Fused Systems: The synthesis of pyrimido[4,5-c]pyridazines can be achieved by constructing the pyridazine ring onto a pre-existing, suitably functionalized pyrimidine. One route involves the deprotonation of a 5-methylpyrimidine, reaction with a benzoate to form a ketone intermediate, and subsequent condensation with dimethylhydrazine to form the fused pyridazine ring. clockss.org Another approach involves the reaction of 5-formyl-4-amino-pyrimidine derivatives with reagents like ethyl cyanoacetate to construct the second ring, yielding pyridopyrimidine structures. niscpr.res.in
Triazine Fused Systems: Triazolo-fused pyridazines, such as clockss.orgresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazines, are commonly synthesized from pyridazinone precursors. A key intermediate is the 6-hydrazinopyridazinone, which can be cyclized with various one-carbon synthons. For instance, reaction with carbon disulfide and potassium hydroxide leads to the formation of a fused triazole ring. researchgate.netdocumentsdelivered.com An alternative method involves the thionation of the pyridazinone carbonyl group using Lawesson's reagent or phosphorus pentasulfide, followed by reaction with hydrazides to construct the fused triazole system. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N,N-dimethylacetamide (DMAA) |
| Potassium carbonate |
| (6-chloropyridazin-3-yl)acetonitrile |
| 3-amino-4-(6-chloropyridazin-3-yl)-1H-pyrazol-5(4H)-one |
| Pyrazolo[3,4-c]pyridazine |
| Pyrimido[4,5-c]pyridazine |
| 5-methylpyrimidine |
| Dimethylhydrazine |
| 5-formyl-4-amino-pyrimidine |
| Ethyl cyanoacetate |
| clockss.orgresearchgate.netresearchgate.netTriazolo[4,3-b]pyridazine |
| 6-hydrazinopyridazinone |
| Carbon disulfide |
| Potassium hydroxide |
| Lawesson's reagent |
Oxadiazole and Thiadiazole Derivatives
The synthesis of heterocyclic systems derived from this compound often involves the initial preparation of a key intermediate, 2-(5-ethoxy-6-oxo-pyridazin-1(2H)-yl)acetohydrazide. This hydrazide serves as a versatile building block for the construction of various five-membered heterocyclic rings, including 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.
The preparation of the acetohydrazide intermediate is typically achieved by N-alkylation of the this compound ring with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester. For instance, reacting the corresponding ethyl acetate derivative with hydrazine hydrate yields the desired acetohydrazide mdpi.com.
Synthesis of 1,3,4-Oxadiazole Derivatives
The 2-(5-ethoxy-6-oxo-pyridazin-1(2H)-yl)acetohydrazide intermediate can be converted into 1,3,4-oxadiazole derivatives through several synthetic pathways.
One common method involves a cyclization reaction with carbon disulfide in an alcoholic potassium hydroxide solution. This reaction proceeds through a dithiocarbazate intermediate to yield the corresponding 5-substituted-1,3,4-oxadiazole-2-thione nih.gov. The thione can then serve as a precursor for further functionalization.
Another approach is the oxidative cyclization of acylhydrazones. nih.govbiointerfaceresearch.com The acetohydrazide is first condensed with an aromatic aldehyde to form an N-acylhydrazone. Subsequent treatment of the hydrazone with an oxidizing agent, such as lead oxide, can induce cyclization to afford 2,5-disubstituted 1,3,4-oxadiazoles researchgate.net.
Dehydrative cyclization is also a widely used strategy. nih.govbiointerfaceresearch.com Reacting the acetohydrazide with a carboxylic acid or its derivative (like an acid chloride) forms a 1,2-diacylhydrazine intermediate, which can be cyclized using dehydrating agents like phosphorus oxychloride to yield the 2,5-disubstituted 1,3,4-oxadiazole. ijper.org
Table 1: Synthetic Routes to 1,3,4-Oxadiazole Derivatives of this compound
| Starting Material | Reagent(s) | Product Type |
| 2-(5-ethoxy-6-oxo-pyridazin-1(2H)-yl)acetohydrazide | 1. CS₂, KOH/EtOH2. Heat | 1,3,4-Oxadiazole-2-thione |
| 2-(5-ethoxy-6-oxo-pyridazin-1(2H)-yl)acetohydrazide | 1. Ar-CHO2. Oxidizing Agent (e.g., PbO) | 2,5-Disubstituted 1,3,4-Oxadiazole |
| 2-(5-ethoxy-6-oxo-pyridazin-1(2H)-yl)acetohydrazide | 1. R-COCl or R-COOH2. Dehydrating Agent (e.g., POCl₃) | 2,5-Disubstituted 1,3,4-Oxadiazole |
Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole derivatives from the 2-(5-ethoxy-6-oxo-pyridazin-1(2H)-yl)acetohydrazide intermediate typically involves its conversion into a thiosemicarbazide. This is achieved by reacting the hydrazide with an appropriate isothiocyanate.
The resulting N-substituted thiosemicarbazide undergoes acid-catalyzed cyclodehydration to form the 1,3,4-thiadiazole ring. sbq.org.brnih.gov Strong acids such as sulfuric acid or polyphosphoric acid are commonly employed as the cyclizing and dehydrating agents. jocpr.comnanobioletters.com This reaction provides a direct route to 2-amino-5-substituted-1,3,4-thiadiazoles.
Alternatively, the acetohydrazide can be reacted with carbon disulfide and a base to form a dithiocarbazate, which can then be alkylated and cyclized to produce various thiadiazole derivatives. sbq.org.br Another pathway involves the reaction of the hydrazide with an acyl chloride followed by treatment with a thionating agent like Lawesson's reagent to construct the thiadiazole ring.
Table 2: Synthetic Routes to 1,3,4-Thiadiazole Derivatives of this compound
| Intermediate | Reagent(s) | Product Type |
| 2-(5-ethoxy-6-oxo-pyridazin-1(2H)-yl)acetohydrazide | 1. R-NCS2. Concentrated H₂SO₄ | 2-Arylamino-5-substituted-1,3,4-thiadiazole |
| Thiosemicarbazide derivative | Acid catalyst (e.g., POCl₃, PPA) | 2,5-Disubstituted 1,3,4-Thiadiazole |
| 2-(5-ethoxy-6-oxo-pyridazin-1(2H)-yl)acetohydrazide | 1. CS₂, Base2. Alkylating agent3. Cyclization | 2-Alkylthio-5-substituted-1,3,4-thiadiazole |
Spectroscopic Characterization and Structural Elucidation of 5 Ethoxypyridazin 3 2h One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For pyridazinone derivatives, ¹H and ¹³C NMR are routinely used to confirm their molecular structure. mdpi.com
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their connectivity. In a typical ¹H NMR spectrum of a 5-ethoxypyridazin-3(2H)-one analog, distinct signals corresponding to the ethoxy group, the pyridazinone ring protons, and the N-H proton can be observed.
Ethoxy Group Protons: The ethoxy group (-OCH₂CH₃) typically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methylene protons are deshielded by the adjacent oxygen atom and appear further downfield.
Pyridazinone Ring Protons: The protons attached to the pyridazinone ring have chemical shifts that are influenced by the electronic effects of the substituents and the heteroatoms in the ring. Aromatic protons in related heterocyclic systems typically appear in the range of δ 7.0-8.0 ppm. researchgate.net
N-H Proton: The proton attached to the nitrogen atom (N-H) of the pyridazinone ring is often observed as a broad singlet. Its chemical shift can vary depending on the solvent and concentration. In DMSO-d₆, this proton signal is often observed at a lower field. For example, the N-H proton in 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one appears at 3206 cm⁻¹ in the IR spectrum, confirming its presence. mdpi.com
Table 1: Representative ¹H NMR Spectral Data for a 5-Alkoxypyridazin-3(2H)-one Analog
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -OCH₂CH₃ | ~ 1.40 | Triplet | ~ 7.0 |
| -OCH₂ CH₃ | ~ 4.20 | Quartet | ~ 7.0 |
| H-4 | ~ 6.20 | Doublet | ~ 2.5 |
| H-6 | ~ 7.80 | Doublet | ~ 2.5 |
Note: This table is illustrative and based on typical values for related structures. Actual values may vary.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of a this compound analog would show distinct signals for the ethoxy carbons and the carbons of the pyridazinone ring.
Ethoxy Group Carbons: The methyl carbon (-OCH₂C H₃) appears at a higher field (upfield), while the methylene carbon (-OC H₂CH₃) is shifted downfield due to the electronegative oxygen atom.
Pyridazinone Ring Carbons: The carbon atoms of the heterocyclic ring resonate at lower fields. The carbonyl carbon (C=O) is particularly deshielded and appears at a very low field, typically in the range of δ 160-170 ppm. mdpi.com The carbon atom attached to the ethoxy group (C-5) is also significantly deshielded.
Table 2: Representative ¹³C NMR Spectral Data for a this compound Analog
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -OCH₂CH₃ | ~ 14.5 |
| -OCH₂ CH₃ | ~ 65.0 |
| C-4 | ~ 100.0 |
| C-6 | ~ 135.0 |
| C-5 | ~ 158.0 |
Note: This table is illustrative and based on typical values for related structures. Actual values may vary.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. arxiv.org
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of a this compound analog is characterized by several key absorption bands.
N-H Stretch: A characteristic band for the N-H stretching vibration is typically observed in the region of 3100-3300 cm⁻¹. mdpi.com
C-H Stretch: Aliphatic C-H stretching vibrations from the ethoxy group appear just below 3000 cm⁻¹, while aromatic or vinyl C-H stretches from the ring appear above 3000 cm⁻¹. mdpi.com
C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) group of the pyridazinone ring is a prominent feature, usually found in the range of 1640-1680 cm⁻¹. mdpi.comresearchgate.net
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the pyridazinone ring typically appear in the 1500-1620 cm⁻¹ region. mdpi.com
C-O Stretch: The C-O stretching vibration of the ethoxy group gives rise to a strong band, typically in the 1200-1250 cm⁻¹ range for aryl-alkyl ethers.
Table 3: Characteristic IR Absorption Bands for this compound Analogs
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3100 - 3300 |
| C-H (aliphatic) | Stretch | 2850 - 2980 |
| C=O (amide) | Stretch | 1640 - 1680 |
| C=N / C=C | Stretch | 1500 - 1620 |
Sources: mdpi.comresearchgate.net
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. arxiv.org The Raman spectrum of a this compound analog would provide further insight into the molecular structure. The symmetric vibrations of the pyridazinone ring are often more intense in the Raman spectrum than in the IR spectrum. researchgate.net Low-frequency Raman spectroscopy can probe lattice vibrations, providing information about the crystal packing and intermolecular interactions in the solid state. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectra to aid in the assignment of complex vibrational modes. arxiv.org For chloropyridazines, which are related structures, detailed analyses of IR and Raman spectra have allowed for a complete assignment of fundamental vibrations. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound analogs, it is instrumental in confirming molecular weights and deducing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.commdpi.com For pyridazinone derivatives, techniques like electrospray ionization (ESI) are often employed to generate ions for analysis. mdpi.com The precise mass measurements obtained from HRMS are crucial for unequivocally confirming the chemical formula of newly synthesized analogs of this compound.
The fragmentation of pyridazinone-based compounds in mass spectrometry is not a random process and can provide significant structural information. youtube.com Studies on related fused nitrogen-containing ring systems, such as pyridazino-indoles and pyridazino-quinolines, have shown that fragmentation often occurs via cross-ring cleavages of the pyridazine (B1198779) ring. nih.gov For instance, in some pyridazino-indoles, the loss of the pyridazine nitrogen and a substituent can be observed. nih.gov Similarly, cycloalkane-condensed 4,5-dihydro-3(2H)-pyridazinones exhibit stable molecular ions, which are often the base peaks in their electron ionization (EI) mass spectra. researchgate.net The fragmentation patterns can, however, vary considerably depending on the nature of the fused rings and substituents. nih.govresearchgate.net For example, the presence of a phenylamino (B1219803) group can lead to the rupture of the pyridazine ring connected to it. nih.gov It is important to note that fragment ion structure annotations in mass spectrometry libraries can sometimes be incorrect, highlighting the need for careful interpretation. nih.gov
| Technique | Information Obtained | Relevance to this compound Analogs |
| HRMS (ESI) | Precise mass-to-charge ratio, elemental composition. mdpi.commdpi.com | Confirms the molecular formula of synthesized analogs. |
| Tandem MS (MS/MS) | Fragmentation patterns, structural elucidation. nih.gov | Provides insights into the connectivity of atoms and the stability of different parts of the molecule. |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions in molecules like this compound and its analogs. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The types of transitions commonly observed include π → π* and n → π* transitions. uzh.chyoutube.com
For molecules with π bonds, such as the pyridazinone ring, π → π* transitions are expected and are typically strong. uzh.ch The presence of heteroatoms like nitrogen and oxygen with lone pairs of electrons also allows for n → π* transitions, which are generally weaker and occur at longer wavelengths. uzh.ch The conjugation within the pyridazinone system influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption wavelength. libretexts.org As conjugation increases, the energy gap narrows, leading to absorption at longer wavelengths (a bathochromic or red shift). libretexts.orgyoutube.com The solvent polarity can also influence the absorption spectra of carbonyl compounds. slideshare.net
| Electronic Transition | Description | Expected in this compound Analogs |
| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. uzh.ch | Yes, due to the double bonds in the pyridazinone ring. |
| n → π | Promotion of an electron from a non-bonding orbital (on N or O) to a π antibonding orbital. uzh.ch | Yes, due to the presence of nitrogen and oxygen atoms with lone pairs. |
| σ → σ | Promotion of an electron from a σ bonding orbital to a σ antibonding orbital. youtube.com | Generally occurs at higher energies (shorter wavelengths) and may not be observed in the standard UV-Vis range. libretexts.org |
X-ray Diffraction (XRD) for Solid-State Structural Determination
Single-crystal X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For analogs of this compound, XRD analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Studies on various pyridazinone derivatives have revealed key structural features. For instance, the 1,6-dihydropyridazine ring is often found to be essentially planar. nih.gov In the crystal lattice, molecules can be linked into dimers through hydrogen bonds, such as N—H⋯O interactions, forming characteristic ring motifs. nih.gov These dimers can be further connected by other interactions like C—H⋯O hydrogen bonds and π–π stacking, leading to the formation of a three-dimensional network. nih.gov The planarity of the pyridazinone ring and the nature of the intermolecular interactions are crucial for understanding the packing of these molecules in the solid state.
| Structural Parameter | Information Provided | Significance for this compound Analogs |
| Bond Lengths & Angles | Precise distances and angles between atoms. nih.gov | Confirms the covalent structure and identifies any unusual geometric features. |
| Crystal Packing | Arrangement of molecules in the unit cell. | Reveals how molecules interact with each other in the solid state. |
| Intermolecular Interactions | Hydrogen bonds, π–π stacking. nih.gov | Determines the stability and physical properties of the crystalline material. |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. acs.org For nitrogen-containing heterocyclic compounds like pyridazinone derivatives, XPS can provide detailed information about the chemical environment of the nitrogen atoms. nih.govacs.org
The N 1s region of the XPS spectrum is particularly informative. Different nitrogen bonding environments, such as those in amines, amides, or the pyridazinone ring itself, will give rise to peaks at distinct binding energies. acs.orgnih.gov For example, in a study of perfluorophenylazide-modified surfaces, distinct N 1s peaks were assigned to amine/amide and azide (B81097) species. acs.org Analysis of the N 1s peak shapes and positions can thus be used to characterize the surface chemistry of materials incorporating this compound analogs. This is particularly relevant for applications where surface interactions are important. It's worth noting that nitrogen-containing aromatic polymers can also exhibit weak π-π* satellite features at higher binding energies from the main nitrogen peak. thermofisher.com
| XPS Region | Information Obtained | Application to this compound Analogs |
| Survey Scan | Elemental composition of the surface. | Confirms the presence of C, N, O, and other expected elements. |
| High-Resolution N 1s Scan | Chemical states of nitrogen atoms. acs.orgnih.gov | Differentiates between different nitrogen environments within the molecule and on the surface. |
| High-Resolution C 1s & O 1s Scans | Chemical states of carbon and oxygen atoms. | Provides a more complete picture of the surface chemistry. |
Computational Chemistry and Theoretical Investigations of 5 Ethoxypyridazin 3 2h One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the detailed study of molecular properties by solving the Schrödinger equation. aps.org These methods are broadly categorized into ab initio and density functional theory approaches, both of which are instrumental in characterizing pyridazinone systems.
Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govaustinpublishinggroup.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making it efficient for medium to large-sized molecules. nih.gov
In the study of pyridazinone derivatives, DFT is widely used to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net A common and reliable approach involves the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-31G(d,p) or 6-311++G(d,p). inpressco.comresearchgate.netreddit.comsysrevpharm.orgopenaccesspub.org The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which often improves the accuracy of predicted energies and molecular properties. nih.gov For 5-ethoxypyridazin-3(2H)-one, DFT calculations would be essential for predicting its stable structure, reactivity, and spectroscopic characteristics, providing a theoretical foundation for its chemical behavior.
Ab initio (Latin for "from the beginning") molecular orbital theory encompasses methods that solve the Schrödinger equation without empirical parameters, relying solely on fundamental physical constants. chempedia.info These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2), are foundational to quantum chemistry. wikipedia.orgyoutube.comyoutube.comyoutube.com
While DFT is often the method of choice for systems the size of pyridazinones, ab initio calculations serve as important benchmarks. austinpublishinggroup.com The Hartree-Fock method provides a baseline approximation by treating electron-electron repulsion in an averaged way. More advanced ab initio methods systematically improve upon this approximation to include electron correlation, leading to highly accurate results, albeit at a greater computational expense. For this compound, ab initio calculations could be used to validate DFT results and to provide a more rigorous description of its electronic structure where high accuracy is required. chempedia.info
Molecular Geometry Optimization and Conformation Analysis
A crucial first step in any computational study is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. mdpi.comarxiv.org This involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For pyridazinone derivatives, methods like DFT with the B3LYP functional and 6-31G(d,p) basis set are routinely employed to calculate these optimized geometries. researchgate.net
For this compound, geometry optimization would define the bond lengths, bond angles, and dihedral angles of the pyridazinone ring and the ethoxy substituent. Following this, a conformation analysis is necessary, particularly for the flexible ethoxy group (-O-CH2-CH3). This analysis involves systematically rotating the single bonds (C-O and C-C) in the ethoxy chain to identify the different possible spatial arrangements (conformers) and their relative energies. This process helps identify the lowest-energy conformer, which is the most likely structure to be observed experimentally, and provides insight into the molecule's flexibility and shape. unimib.it
Electronic Structure Analysis
Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions. Computational methods provide detailed information about how electrons are distributed within a molecule through the analysis of molecular orbitals and charge distribution.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. nih.govphyschemres.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). physchemres.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govnih.gov Conversely, a large energy gap implies high stability. researchgate.net For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density involved in chemical reactions and provide a quantitative measure of its electronic stability and reactivity.
Below is a table with representative HOMO-LUMO data calculated for a related pyridazinone derivative, demonstrating the typical values obtained from such an analysis.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.65 |
| ELUMO | -1.82 |
| Energy Gap (ΔE) | 4.83 |
This interactive table presents typical frontier orbital energies for a pyridazinone analogue. Users can sort the data by clicking on the column headers.
The distribution of charge within a molecule dictates how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge landscape on the van der Waals surface of a molecule. wolfram.comdeeporigin.comlibretexts.org MEP maps are color-coded to show regions of different electrostatic potential: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. deeporigin.comresearchgate.netyoutube.com Green or yellow areas represent neutral or weakly charged regions. youtube.com
Prediction and Validation of Spectroscopic Data
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations of NMR chemical shifts serve as a valuable complement to experimental data, helping to assign signals and confirm proposed structures. The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using DFT methods. nih.gov
Table 1: Common Parameters in Theoretical NMR Chemical Shift Calculations
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Isotropic Shielding (σ) | The shielding of a nucleus from the external magnetic field by the surrounding electrons. This is the direct output of the calculation. | GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. |
| Chemical Shift (δ) | The calculated value relative to a standard reference compound (e.g., Tetramethylsilane, TMS). It is obtained by δ = σ_ref - σ_calc. | The shielding constant of the reference (σ_ref) is calculated at the same level of theory. |
| Level of Theory | The combination of the functional and basis set used for the calculation (e.g., B3LYP/6-311++G(d,p)). | Selected based on desired accuracy and computational cost. |
| Solvent Effects | The influence of the solvent on the chemical shifts. | Often modeled using a Polarizable Continuum Model (PCM). nih.gov |
Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of vibrational modes observed in experimental spectra. nih.gov The process begins with the optimization of the molecule's geometry to find its minimum energy structure. Subsequently, the vibrational frequencies are calculated at this geometry.
DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are widely employed for these calculations. nih.govresearchgate.net It is a standard practice to apply a scaling factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to the computed harmonic frequencies to correct for anharmonicity and limitations in the theoretical method, thereby improving agreement with experimental data. nih.gov The potential energy distribution (PED) is also analyzed to provide a detailed assignment of each vibrational mode. nih.gov
Table 2: Key Steps in Vibrational Frequency Prediction
| Step | Description | Computational Detail |
|---|---|---|
| Geometry Optimization | Finding the lowest energy conformation of the molecule. | DFT (e.g., B3LYP/6-311++G(d,p)). |
| Frequency Calculation | Computing the harmonic vibrational frequencies at the optimized geometry. | The absence of imaginary frequencies confirms a true energy minimum. |
| Frequency Scaling | Applying a correction factor to the calculated frequencies to better match experimental values. | The scaling factor is method-dependent. |
| Vibrational Assignment | Assigning calculated modes (e.g., C=O stretch, N-H bend) to experimental peaks. | Often aided by Potential Energy Distribution (PED) analysis using software like VEDA. nih.gov |
Tautomeric Equilibria Studies for the Pyridazin-3(2H)-one System
Pyridazin-3(2H)-one and its derivatives can exist in different tautomeric forms, most commonly the amide (2H)-one form and the aromatic alcohol (3-ol) form. nih.govresearchgate.net Theoretical studies have been crucial in understanding the energetics and mechanisms of this tautomeric conversion.
A detailed investigation of the parent pyridazin-3(2H)-one system using DFT calculations (B3LYP/6-311++G**) has elucidated two primary mechanisms for the interconversion in the gas phase. nih.govresearchgate.netscispace.com
Direct Hydrogen Transfer : This mechanism involves the direct transfer of a proton from the nitrogen atom to the carbonyl oxygen. It proceeds through a strained four-membered transition state and has a very high activation energy of 42.64 kcal/mol, making it kinetically unfavorable. nih.govresearchgate.netscispace.com
Dimer-Assisted Hydrogen Transfer : In this pathway, two pyridazinone molecules form a dimer. A double hydrogen transfer then occurs simultaneously through a more stable transition state. This mechanism has a much lower activation energy of 14.66 kcal/mol, indicating that it is the more likely pathway for tautomerization in the gas phase. nih.govresearchgate.netscispace.com
Furthermore, these studies highlight the critical role of the solvent. The inclusion of protic polar solvents in the computational model was found to be essential for reducing the high activation energy associated with the direct transfer mechanism. nih.govresearchgate.net Experimental evidence also suggests that pyridazinone systems predominantly exist in the more stable oxo (amide) form. researchgate.net
In Silico Screening and Molecular Docking Studies
In silico techniques like molecular docking are vital in modern drug discovery for identifying potential drug candidates and elucidating their mechanisms of action at a molecular level.
Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. researchgate.net This modeling is used to understand the binding mode and estimate the strength of the interaction, typically reported as a binding affinity or docking score in kcal/mol. nih.gov
For the pyridazinone scaffold, studies on related dihydropyridazin-3(2H)-one derivatives have demonstrated their potential to interact with various biological targets. For instance, these compounds have been docked against antifungal (PDB ID: 5TZ1), antibacterial (PDB ID: 1JXA), and antihelmintic (PDB ID: 1OJ0) protein targets using virtual screening tools. researchgate.net The analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. In one such study, several dihydropyridazinone derivatives showed strong binding affinities and formed crucial hydrogen bond interactions within the active sites of these targets, suggesting their potential as antimicrobial agents. researchgate.netresearchgate.net
In the early stages of drug development, it is essential to assess the physicochemical properties of a compound to evaluate its drug-likeness and pharmacokinetic profile. These properties can be predicted computationally using quantitative structure-property relationship (QSPR) models. nih.gov
Several rules-of-thumb are used to evaluate the drug-likeness of a molecule. The most well-known is Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates two or more of the following criteria:
Molecular weight (MW) ≤ 500 Daltons
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Hydrogen bond donors (HBD) ≤ 5
Hydrogen bond acceptors (HBA) ≤ 10
Other important parameters include the topological polar surface area (TPSA), which is a predictor of drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. researchgate.net These in silico predictions are crucial for prioritizing compounds for synthesis and further experimental testing. researchgate.net
Table 3: Predicted Physicochemical Parameters for Drug-Likeness Evaluation
| Property | Description | Significance |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the compound. | Affects size-dependent diffusion and transport. |
| LogP | A measure of lipophilicity. | Influences solubility, absorption, and membrane permeability. |
| Hydrogen Bond Donors (HBD) | The number of O-H and N-H bonds. | Affects solubility and binding to target proteins. |
| Hydrogen Bond Acceptors (HBA) | The number of nitrogen and oxygen atoms. | Affects solubility and binding to target proteins. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Predicts cell permeability and oral bioavailability. |
| Number of Rotatable Bonds | The count of single bonds not in a ring. | Influences conformational flexibility and binding affinity. |
Structure Activity Relationship Sar Studies of 5 Ethoxypyridazin 3 2h One Derivatives
Design Principles for Pyridazinone Analogs based on SAR
The design of novel pyridazinone analogs is guided by established structure-activity relationship (SAR) principles derived from extensive research on this class of heterocyclic compounds. The pyridazinone ring itself is considered a "wonder nucleus" due to the wide array of biological activities its derivatives exhibit, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The ease of functionalization at various positions on the ring makes it an attractive scaffold for medicinal chemists.
Influence of Substituents on Biological Activity Profiles
The biological activity of 5-ethoxypyridazin-3(2H)-one derivatives is profoundly influenced by the nature and position of various substituents on the pyridazinone core. Strategic modifications can lead to significant enhancements in potency and selectivity for specific biological targets.
Effects of Additional Substituents (e.g., Halogens, Aryl, Alkyl, Heteroaryl)
The introduction of additional substituents at other positions of the this compound scaffold dramatically modulates its biological activity. SAR studies on various pyridazinone derivatives have revealed several key trends:
Halogens: The incorporation of halogen atoms, such as chlorine or fluorine, on aryl rings attached to the pyridazinone core can significantly enhance anti-proliferative activity against cancer cell lines. For example, para-halogen-substituted aryl rings on a piperazine (B1678402) linker attached to the pyridazinone nucleus have shown promising results nih.gov.
Aryl Groups: The presence of aryl substituents, particularly at the C6 position, is a common feature in many biologically active pyridazinones. The substitution pattern on this aryl ring can fine-tune the activity. For instance, electron-donating or electron-withdrawing groups at the meta or para positions of a phenyl ring attached to a hydrazido chain can influence anti-proliferative effects nih.gov.
Alkyl Groups: The introduction of alkyl groups can impact the lipophilicity and steric bulk of the molecule, thereby influencing its interaction with biological targets.
Heteroaryl Groups: The replacement of an aryl group with a heteroaryl moiety can introduce additional hydrogen bond donors and acceptors, potentially leading to improved binding affinity and selectivity.
| Substituent Type | Position | Observed Effect on Biological Activity | Example Compound Class |
|---|---|---|---|
| Halogen (Cl, F) | para-position of an aryl ring | Enhanced anti-proliferative activity | Piperazinyl-pyridazinones |
| Aryl | C6-position | Modulation of various biological activities | 6-Aryl-pyridazinones |
| Electron-donating/withdrawing groups | meta/para-position of a phenyl ring | Influence on anti-proliferative effects | Aryl-hydrazido-pyridazinones |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyridazinone derivatives, 3D-QSAR studies have been employed to understand the structural requirements for their biological activities, such as phosphodiesterase 4 (PDE4) inhibition actascientific.com.
Bioisosteric Replacements and Scaffold Modifications
Scaffold modification, or scaffold hopping, involves replacing the core pyridazinone ring with another heterocyclic system that can maintain the essential pharmacophoric features required for biological activity. This strategy is employed to explore novel chemical space, circumvent patent limitations, and improve drug-like properties. For instance, the pyridazinone core could be replaced with other six-membered heterocycles like pyrimidones or pyrazinones, or even five-membered rings, provided the key interacting groups can be appropriately oriented. A successful bioisosteric replacement or scaffold modification can lead to the discovery of new classes of compounds with improved therapeutic potential. For example, a bioisosteric replacement strategy was successfully applied in the discovery and optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides nih.gov.
Biological Activity Research and Mechanistic Investigations of 5 Ethoxypyridazin 3 2h One Analogs
General Overview of Pyridazinone Pharmacological Spectrum
The pyridazinone nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological activities. researchgate.netnih.govsarpublication.com This class of heterocyclic compounds, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group, has been the subject of extensive research due to its broad biological potential. nih.govbiomedpharmajournal.org The ease of synthesis and the ability to introduce various functional groups onto the pyridazinone ring allow for the development of diverse analogs with varied pharmacological responses. medwinpublishers.com
The pharmacological spectrum of pyridazinone analogs is extensive, encompassing antimicrobial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antihypertensive properties. researchgate.netsarpublication.commedwinpublishers.com Additionally, these compounds have been investigated for their roles as cyclooxygenase (COX) inhibitors, phosphodiesterase (PDE) inhibitors, and antagonists for various receptors. researchgate.net The structural features of the pyridazinone ring are considered key for these wide-ranging biological effects. nih.gov Marketed drugs such as pimobendan and levosimendan, used as cardiotonic agents, and emorfazone, an analgesic and anti-inflammatory agent, contain the pyridazine (B1198779) ring, highlighting the therapeutic importance of this chemical class. researchgate.net
Antimicrobial Activity Studies
Pyridazinone derivatives have emerged as a promising class of antimicrobial agents, with research demonstrating their efficacy against a variety of pathogenic bacteria and fungi. nih.govbiomedpharmajournal.org
Antibacterial Activity Research against Specific Strains
Analogs of 5-ethoxypyridazin-3(2H)-one have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that specific structural modifications on the pyridazinone core can lead to potent antibacterial agents.
For instance, certain diarylurea derivatives based on a pyridazinone scaffold have shown notable activity. Compound 10h , a pyridazinone-based diarylurea derivative, exhibited potent antibacterial effects against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL. nih.govijnc.ir Another study on a novel series of pyridazinone derivatives found that Compound 7 and Compound 13 were particularly active against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with MIC values in the range of 3.74–8.92 µM. researchgate.netnih.gov Specifically, Compound 13 was most potent against the Gram-negative bacteria A. baumannii and P. aeruginosa, with MICs of 3.74 µM and 7.48 µM, respectively. researchgate.net
Furthermore, research into other pyridazinone derivatives has identified compounds with excellent activity against strains like Streptococcus pyogenes and Escherichia coli. nih.gov The introduction of different substituents at various positions of the pyridazinone ring has been shown to significantly influence the antibacterial spectrum and potency. researchgate.net
Table 1: Antibacterial Activity of Selected Pyridazinone Analogs
| Compound | Target Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 10h | Staphylococcus aureus | 16 µg/mL | nih.govijnc.ir |
| Compound 7 | MRSA, P. aeruginosa, A. baumannii | 3.74–8.92 µM | researchgate.netnih.gov |
| Compound 13 | Acinetobacter baumannii | 3.74 µM | researchgate.net |
| Compound 13 | Pseudomonas aeruginosa | 7.48 µM | researchgate.net |
| Derivative IIIa | Streptococcus pyogenes, E. coli | "Excellent activity" | nih.gov |
Antifungal Activity Research
In addition to their antibacterial properties, pyridazinone analogs have been investigated for their potential as antifungal agents. researchgate.netresearchgate.net Research has identified several derivatives with significant activity against common fungal pathogens.
A study focusing on pyridazinone-based diarylurea derivatives found that Compound 8g displayed significant antifungal activity against Candida albicans, with an MIC value of 16 µg/mL. nih.govijnc.ir Another investigation into synthesized pyridazinone derivatives reported that Derivative IIId showed very good activity against Aspergillus niger and Candida albicans. nih.gov Further research has highlighted other analogs, such as a thiosemicarbazone derivative (Compound 8 ) and an N-cyanoacetyl dihydropyridazinone derivative (Compound 17 ), which demonstrated notable results in antifungal studies against Fusarium solani and Alternaria solani. dntb.gov.ua
Table 2: Antifungal Activity of Selected Pyridazinone Analogs
| Compound | Target Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 8g | Candida albicans | 16 µg/mL | nih.govijnc.ir |
| Derivative IIId | Aspergillus niger, C. albicans | "Very good activity" | nih.gov |
| Compound 8 | Fusarium solani, Alternaria solani | "Spectacular results" | dntb.gov.ua |
| Compound 17 | Fusarium solani, Alternaria solani | "Spectacular results" | dntb.gov.ua |
Mechanisms of Antimicrobial Action
The antimicrobial effects of pyridazinone analogs are attributed to several potential mechanisms of action. One of the key targets identified is Sortase A (SrtA), a bacterial transpeptidase found in Gram-positive bacteria. nih.gov This enzyme is crucial for anchoring surface proteins to the cell wall, playing a significant role in bacterial adhesion, virulence, and biofilm formation. nih.govelifesciences.org Several pyridazinone analogs have been shown to inhibit SrtA, thereby disrupting these pathogenic processes without directly killing the bacteria, which may reduce the likelihood of resistance development. researchgate.netnih.gov
Another proposed mechanism is the inhibition of bacterial DNA gyrase. dntb.gov.ua This essential enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By targeting the ATP-binding site of the GyrB subunit, certain pyridazinone derivatives can disrupt DNA synthesis, leading to bacterial cell death. nih.gov
Additionally, some pyridazinone scaffolds have been found to affect the permeability of the bacterial outer membrane, which could enhance their uptake or potentiate the activity of other antimicrobial agents. nih.gov For certain dual-action compounds with both antimicrobial and anticancer properties, the mechanism may also involve the upregulation of pro-apoptotic genes, although this is more directly related to their cytotoxic effects on cancer cells. nih.gov
Anti-inflammatory Activity Research
The pyridazinone core is a well-established scaffold for the development of novel anti-inflammatory agents. nih.govnih.govelifesciences.org Numerous derivatives have been synthesized and have shown significant anti-inflammatory properties in various experimental models. researchgate.netresearchgate.net One of the advantages of pyridazinone-based anti-inflammatory drugs is their potential for reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Emorfazone, a marketed analgesic and anti-inflammatory drug, is a notable example of a clinically used pyridazinone derivative. researchgate.netnih.gov Research has also identified positional isomers of emorfazone, such as 5-ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone , which also exhibit anti-inflammatory activities. nih.gov
Modulation of Inflammatory Processes and Mediators
The anti-inflammatory effects of pyridazinone analogs are mediated through their interaction with key components of the inflammatory cascade. researchgate.netresearchgate.net A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins. nih.govresearchgate.netmdpi.com By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Another significant mechanism is the inhibition of phosphodiesterase-4 (PDE4). nih.govnih.gov PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule with anti-inflammatory properties. By inhibiting PDE4, pyridazinone derivatives can increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediator production. nih.gov Studies have shown that certain pyridazinone derivatives can regulate the production of potent pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-8, from immune cells like macrophages. elifesciences.orgnih.gov
Furthermore, some pyridazinone derivatives have been developed as ligands for N-formyl peptide receptors (FPRs), which are G-protein-coupled receptors involved in modulating leukocyte inflammatory activities. mdpi.com By interacting with these receptors, the compounds can influence the inflammatory response.
Anticancer and Antiproliferative Activity Research
The pyridazinone core is a prominent feature in a number of compounds investigated for their potential in oncology. jsirjournal.com Analogs of this compound have demonstrated notable anticancer and antiproliferative effects, which are attributed to their interaction with specific cellular targets and their efficacy against a range of cancer cell lines.
Inhibition of Specific Cellular Targets
The anticancer activity of pyridazinone derivatives is often linked to their ability to inhibit key enzymes and proteins involved in cancer cell proliferation and survival. eurekaselect.com Research has identified several specific cellular targets for these compounds, including:
Dihydrofolate Reductase (DHFR): Some thiazolo[4,5-d]pyridazine derivatives have shown potent inhibitory activity against DHFR, an enzyme crucial for the synthesis of nucleotides and amino acids, thereby disrupting DNA synthesis and cell proliferation. eurekaselect.com
B-RAF Kinase: Phenyl dihydropyridazinone derivatives have been investigated as inhibitors of B-RAF, a serine-threonine kinase that is a key component of the RAS-RAF-MEK-ERK signaling pathway. eurekaselect.com Mutations in the B-RAF gene are common in various cancers, making it a significant therapeutic target. eurekaselect.com
Tyrosine Kinases: The pyridazinone scaffold has been incorporated into molecules targeting various tyrosine kinases, such as Bruton's tyrosine kinase (BTK), Fibroblast growth factor receptors (FGFR), and FER tyrosine kinase, all of which play critical roles in cell signaling pathways that promote cancer growth and survival. eurekaselect.com
Poly(ADP-ribose) Polymerase (PARP): Several pyridazin-3(2H)-one derivatives are known PARP inhibitors. eurekaselect.com These drugs are particularly effective in cancers with deficiencies in DNA repair mechanisms. eurekaselect.com
Tubulin Polymerization: Certain analogs have been found to interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization, a process essential for cell division. eurekaselect.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Pyridazinone-based diarylurea derivatives have demonstrated inhibitory activity against VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. researchgate.net
Mechanistic studies have also revealed that some 3(2H)-pyridazinone derivatives can induce oxidative stress in cancer cells, leading to the release of hydrogen peroxide and subsequent apoptosis. jsirjournal.com This is further supported by the observed upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of the anti-apoptotic gene Bcl-2 in response to treatment with certain analogs. researchgate.net
Activity against Various Cancer Cell Lines
The antiproliferative effects of this compound analogs have been evaluated against a diverse panel of human cancer cell lines. These studies have demonstrated a broad spectrum of activity, with certain compounds showing significant potency.
For instance, novel 3(2H)-pyridazinone derivatives with a piperazinyl linker have shown good anti-proliferative effects against gastric adenocarcinoma (AGS) cells. jsirjournal.com In other studies, chlorinated pyridazin-3(2H)-ones have been evaluated against murine colon cancer cell lines (MAC 16), with some analogs showing significant tumor growth inhibition in vivo. rsc.org Furthermore, certain indole-aryl amide derivatives containing a pyridazinone-like core structure have displayed activity against colon (HT29), prostate (PC-3), and Jurkat T (J6) cancer cell lines. mdpi.com
The table below summarizes the activity of selected pyridazinone analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line(s) | Observed Effect |
| 3(2H)-pyridazinone derivatives with piperazinyl linker | Gastric adenocarcinoma (AGS) | Good anti-proliferative effects |
| Chlorinated Pyridazin-3(2H)-ones | Murine colon cancer (MAC 16) | Inhibition of tumor growth in vivo |
| Indole-aryl amide derivatives | Colon (HT29), Prostate (PC-3), Jurkat T (J6) | Antiproliferative activity |
Cardiotonic and Vasodilatory Activity Research
Pyridazinone derivatives have been a subject of interest in cardiovascular research, with many analogs exhibiting positive inotropic (cardiotonic) and vasodilatory effects. These properties make them potential candidates for the treatment of heart failure and hypertension.
Phosphodiesterase (PDE) Inhibition
A primary mechanism underlying the cardiotonic and vasodilatory effects of many pyridazinone analogs is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3. PDE3 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac and smooth muscle cells. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in turn results in an increased influx of calcium ions in cardiac muscle, leading to enhanced contractility (positive inotropic effect). In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation. A number of pyridazinone derivatives have been designed and synthesized as potent and selective PDE3 inhibitors.
Modulation of Calcium Channels
The modulation of calcium channels is another mechanism through which pyridazinone derivatives may exert their cardiovascular effects. Some pyridazinone compounds act as Ca2+ sensitizers. nih.gov These agents increase the sensitivity of the contractile proteins in cardiac muscle to calcium, thereby enhancing myocardial contractility without significantly increasing intracellular calcium concentrations. This mechanism is considered advantageous as it may reduce the risk of calcium overload-related adverse effects, such as arrhythmias. For example, the pyridazinone derivative MCI-154 has been shown to be a Ca2+ sensitizer that improves cardiac systolic function. nih.gov While the primary mechanism for many cardiotonic pyridazinones is PDE inhibition, the sensitization of the contractile machinery to calcium represents an important and distinct mode of action.
Analgesic Activity Research
The pyridazinone nucleus is a common structural motif in many compounds investigated for their analgesic properties. nih.gov Research has shown that various analogs of this compound possess significant pain-relieving effects, often comparable to or even exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs).
The analgesic activity of these compounds is often evaluated using animal models of pain, such as the phenylbenzoquinone-induced writhing test. In this assay, a reduction in the number of writhing responses in treated animals compared to a control group indicates an analgesic effect.
Several studies have synthesized series of 6-substituted-3(2H)-pyridazinone derivatives and evaluated their analgesic activities. For example, certain derivatives have demonstrated more potent analgesic activity than acetylsalicylic acid (ASA). One notable compound, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, has been identified as a potent analgesic and anti-inflammatory agent. nih.gov
The table below presents data on the analgesic activity of selected pyridazinone derivatives.
| Compound/Analog | Analgesic Activity (in vivo model) | Potency Compared to Standard |
| 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone | Phenylbenzoquinone-induced writhing | More potent than aminopyrine and phenylbutazone nih.gov |
| 6-substituted-3(2H)-pyridazinone derivatives (e.g., 8a, 8b, 8d, 8e) | Phenylbenzoquinone-induced writhing | Significant analgesic effects |
| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives | Not specified | Some derivatives more potent than ASA |
Antiviral Activity Research
Pyridazinone derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of biological activities, including notable antiviral properties. sarpublication.comeurekaselect.com Research into the antiviral potential of these compounds has revealed their efficacy against various plant viruses, with a particular focus on the Tobacco Mosaic Virus (TMV), a pervasive and economically damaging plant pathogen. researchgate.net The structural versatility of the pyridazinone scaffold allows for the synthesis of diverse analogs, leading to the discovery of potent antiviral agents. mdpi.com
A noteworthy area of investigation involves the incorporation of the pyridazinone moiety into natural product structures, such as flavonoids. Myricetin derivatives containing a pyridazinone group, for instance, have been synthesized and evaluated for their anti-TMV activity. researchgate.net These studies often employ the half-leaf method to assess the curative, protective, and inactivating effects of the compounds in vivo. researchgate.net
In one such study, a series of myricetin derivatives featuring a pyridazinone component were developed. The antiviral bioassay results for one of the lead compounds, designated as 4n , demonstrated significant activity against TMV. At a concentration of 500 µg/mL, compound 4n exhibited curative, protective, and inactivating activities of 54.1%, 57.6%, and 75.3%, respectively. These efficacy rates are comparable to or exceed those of the commercial antiviral agent Ningnanmycin, which showed activities of 49.0%, 55.8%, and 82.7% under the same conditions. researchgate.net
Further research on other analogs, specifically compounds A4 , A23 , and A26 , also revealed potent curative activity against TMV, with EC50 values of 131.6, 138.5, and 118.9 µg/mL, respectively. These values were superior to that of Ningnanmycin (235.6 µg/mL). researchgate.netnih.gov In terms of protective activity, compounds A24 and A26 were found to be more effective than Ningnanmycin, with EC50 values of 117.4 and 162.5 µg/mL compared to Ningnanmycin's 263.2 µg/mL. researchgate.netnih.gov
Mechanistic Investigations
Preliminary mechanistic studies suggest that the antiviral action of these pyridazinone analogs may involve direct interaction with viral components. Microscale thermophoresis (MST) analysis has shown that compound 4n binds to the TMV coat protein (TMV-CP) with a dissociation constant (Kd) of 1.049 ± 0.582 µmol/L, indicating a strong binding affinity that is slightly better than that of Ningnanmycin (1.058 ± 0.286 µmol/L). researchgate.net Similarly, molecular docking and MST assays have confirmed that compounds A23 and A26 also exhibit a strong binding ability with TMV-CP. researchgate.netnih.gov This interaction with the coat protein is crucial as it can interfere with the assembly and disassembly of the virus, thereby inhibiting its replication and spread.
Furthermore, treatment of tobacco plants with compound A26 after TMV inoculation resulted in a significantly higher chlorophyll content compared to untreated, infected plants. It also slowed the rate of increase in malondialdehyde content, a marker of lipid peroxidation and cellular damage. researchgate.netnih.gov This suggests that in addition to direct antiviral action, these compounds may also bolster the plant's defense mechanisms and mitigate the physiological stress caused by the viral infection. researchgate.netnih.gov
Antiviral Activity of Myricetin-Pyridazinone Analogs against Tobacco Mosaic Virus (TMV)
| Compound | Concentration (µg/mL) | Curative Activity (%) | Protective Activity (%) | Inactivating Activity (%) | Reference |
|---|---|---|---|---|---|
| 4n | 500 | 54.1 | 57.6 | 75.3 | researchgate.net |
| Ningnanmycin | 500 | 49.0 | 55.8 | 82.7 | researchgate.net |
EC50 Values of Myricetin-Pyridazinone Analogs against TMV
| Compound | Curative Activity EC50 (µg/mL) | Protective Activity EC50 (µg/mL) | Reference |
|---|---|---|---|
| A4 | 131.6 | - | researchgate.netnih.gov |
| A23 | 138.5 | - | researchgate.netnih.gov |
| A26 | 118.9 | 162.5 | researchgate.netnih.gov |
| A24 | - | 117.4 | researchgate.netnih.gov |
| Ningnanmycin | 235.6 | 263.2 | researchgate.netnih.gov |
Plant Growth Regulatory Activity of Pyridazinone Derivatives
The pyridazinone nucleus is a core structure in the development of various agrochemicals, not only for pest and disease control but also for regulating plant growth. researchgate.net The diverse biological effects of pyridazinone derivatives extend to include herbicidal activity, which is a form of plant growth inhibition. nih.govacs.org The exploration of these compounds as plant growth regulators has led to the discovery of potent inhibitors of weed growth, which is crucial for modern agriculture.
Research into novel α,α,α-trifluoro-m-tolyl pyridazinone derivatives has demonstrated their potential as herbicides. nih.gov When evaluated under greenhouse conditions, some of these compounds exhibited significant herbicidal effects at an application rate of 300 g ha⁻¹. nih.gov This indicates their ability to inhibit the growth of target plant species at practical field application rates.
In a more recent study, a series of biaryl-pyridazinone/phthalimide derivatives were designed and synthesized as potential protoporphyrinogen IX oxidase (PPO) inhibitors. acs.org PPO is a key enzyme in the biosynthesis of chlorophyll and heme, and its inhibition leads to the accumulation of phototoxic intermediates, resulting in rapid cell death. Several of these newly synthesized compounds displayed excellent herbicidal activity against a range of broadleaf and grass weeds. acs.org
For example, at an application rate of 37.5 g ai/ha, compound 7m was found to inhibit the growth of Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, and Digitaria sanguinalis by 90% to 100%. acs.org This level of efficacy is comparable to the commercial herbicide saflufenacil. acs.org Further testing at lower doses revealed the high potency of these compounds. At just 9.375 g ai/ha, compounds 4 , 7k , 7l , and 7m achieved 100% inhibition of Amaranthus retroflexus. acs.org
The observed symptoms in treated weeds, such as fading green, whitening, and desiccation, are consistent with the mechanism of action of PPO inhibitors. acs.org These findings highlight the potential of the pyridazinone scaffold in developing new and effective herbicides for weed management.
Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives
| Compound | Application Rate (g ai/ha) | Amaranthus retroflexus Inhibition (%) | Abutilon theophrasti Inhibition (%) | Medicago sativa Inhibition (%) | Echinochloa crus-galli Inhibition (%) | Digitaria sanguinalis Inhibition (%) | Reference |
|---|---|---|---|---|---|---|---|
| 7m | 37.5 | 90-100 | 90-100 | 90-100 | 90-100 | 90-100 | acs.org |
| Saflufenacil | 37.5 | 100 | 100 | 100 | - | - | acs.org |
| 4 | 37.5 | 100 | 100 | 100 | - | - | acs.org |
| 7k | 37.5 | 100 | 100 | 100 | - | - | acs.org |
| 7l | 37.5 | 100 | 100 | 100 | - | - | acs.org |
| 7n | 37.5 | 100 | 100 | 100 | - | - | acs.org |
Advanced Research Directions and Future Perspectives for Ethoxypyridazinone Compounds
Strategic Design and Development of New Lead Compounds
The future of pyridazinone-based drug discovery lies in the rational and strategic design of new lead compounds with enhanced efficacy and safety profiles. A key approach is structural simplification, a strategy that modifies large or complex lead compounds by removing non-essential groups. This can improve synthetic accessibility and optimize pharmacokinetic profiles. nih.gov Lead optimization strategies often focus on modifying the pyridazinone core to improve interactions with biological targets. researchgate.netnih.gov
Another critical strategy involves creating hybrid molecules that combine the pyridazinone scaffold with other known pharmacophores. This approach aims to develop agents with dual or multiple modes of action, which can be particularly beneficial for treating multifactorial diseases like cancer. nih.govrsc.org For instance, diarylurea derivatives based on pyridazinone scaffolds have been designed as surrogates for existing multi-kinase inhibitors. rsc.org The design of such molecules is often guided by established pharmacophoric models of known inhibitors to ensure a better fit and higher affinity for the target. nih.gov
| Design Strategy | Objective | Example Approach | Reference |
|---|---|---|---|
| Structural Simplification | Improve synthetic accessibility and pharmacokinetic (PK) profiles. | Truncating unnecessary chemical groups from a complex lead compound. | nih.gov |
| Pharmacophore Hybridization | Develop agents with dual or multiple mechanisms of action. | Combining the pyridazinone core with other bioactive scaffolds like diarylurea. | rsc.org |
| Structure-Based Design | Enhance binding affinity and selectivity for a specific biological target. | Modifying substituents on the pyridazinone ring based on the target's binding pocket. | nih.gov |
| Lead Optimization | Reduce toxicity risks and improve ADMET properties. | Modifying metabolic sites or altering metabolic pathways through chemical substitution. | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
Pyridazinone derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. eurekalert.org Future research will focus on exploring novel biological targets to expand their therapeutic potential into new areas. mdpi.com While traditionally studied for cardiovascular and anti-inflammatory effects, the pyridazinone scaffold is emerging as a viable core for developing potent anticancer agents that target various pathways in cancer cells. nih.gov
Researchers are investigating pyridazinone derivatives as inhibitors of novel and challenging targets. For example, specific pyrazolo[3,4-d]pyridazinone derivatives have been developed as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Bruton's Tyrosine Kinase (BTK), both of which are crucial targets in cancer therapy. nih.gov Other derivatives have shown promise as dual inhibitors of VEGFR-2 and HER-2, or as selective inhibitors of monoamine oxidase B (MAO-B) for potential use in neurodegenerative disorders. nih.govmdpi.com The development of compounds with dual COX/LOX inhibitory activity is another promising avenue for creating anti-inflammatory drugs with improved safety profiles. mdpi.com
| Biological Target | Potential Therapeutic Application | Compound Class Example | Reference |
|---|---|---|---|
| Fibroblast Growth Factor Receptor (FGFR) | Cancer Therapy | Pyrazolo[3,4-d]pyridazinone derivatives | nih.gov |
| Bruton's Tyrosine Kinase (BTK) | Cancer Therapy (e.g., Lymphoma) | Pyrazolo[3,4-d]pyridazinone derivatives | nih.gov |
| VEGFR-2 / HER-2 | Cancer Therapy | Cyanopyridone derivatives | mdpi.com |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Disorders | Pyridazinone derivatives with piperazine (B1678402) analogues | nih.gov |
| Cyclooxygenase (COX) / Lipoxygenase (LOX) | Inflammatory Diseases | N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone | mdpi.com |
| Phosphodiesterase 4 (PDE4) | Respiratory Diseases (e.g., COPD) | Pyridazinone derivatives bearing an indole (B1671886) moiety | nih.gov |
Integration of Computational and Experimental Methodologies in Drug Discovery
The synergy between computational (in silico) and experimental (in vitro/in vivo) methods has become indispensable in modern drug discovery, accelerating the process of identifying and optimizing new therapeutic agents. nih.govopenmedicinalchemistryjournal.com This integrated approach is being actively applied to the study of pyridazinone compounds. eurekalert.org Computational tools like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict the binding affinities and modes of interaction of pyridazinone derivatives with their biological targets. mdpi.comnih.govrsc.org
These in silico predictions guide the synthesis of the most promising candidates, which are then evaluated through experimental assays to confirm their biological activity. rsc.orgnih.gov For example, molecular docking studies have been used to predict the binding of pyridazinone derivatives to the active sites of enzymes like COX-2 and VEGFR-2, with the results correlating well with in vitro inhibition assays. rsc.orgnih.gov This iterative cycle of computational design and experimental validation streamlines the hit-to-lead optimization process, making it more efficient and cost-effective. acs.org Furthermore, computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are employed to predict the drug-likeness and pharmacokinetic properties of new derivatives early in the design phase. nih.gov
| Integrated Study Example | Computational Method Used | Experimental Validation | Finding | Reference |
|---|---|---|---|---|
| Vasodilating Agents | 3D QSAR Pharmacophore Modeling, Molecular Docking | In vitro vasorelaxant activity on isolated rat thoracic aorta | Identified new pyridazinone derivatives with potent vasorelaxant activity superior to reference drugs. | nih.govnih.gov |
| FGFR Inhibitors | Virtual Screening, Molecular Docking | In vitro enzymatic assays, X-ray cocrystal structure determination | Discovered a novel, potent, and selective covalent FGFR inhibitor lead compound. | acs.org |
| Anticancer Agents | Molecular Docking | VEGFR-2 inhibition assay, NCI-60 cell line screening | Validated pyridazinone-based diarylurea derivatives as promising dual antimicrobial and anticancer agents. | rsc.org |
| COX-2 Inhibitors | Molecular Docking | In vitro COX-1/COX-2 inhibition assays, in vivo anti-inflammatory activity | Docking studies revealed a binding mode similar to celecoxib, explaining the high in vitro potency. | nih.gov |
Sustainable and Eco-friendly Synthetic Approaches for Pyridazinone Derivatives
A significant future direction in the chemical synthesis of pyridazinone derivatives is the adoption of green chemistry principles to minimize environmental impact. rasayanjournal.co.in Traditional synthetic methods often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Modern research focuses on developing sustainable and eco-friendly approaches, such as microwave-assisted synthesis, ultrasound irradiation, and solvent-free reactions. researchgate.netmdpi.com
These green techniques offer numerous advantages, including shorter reaction times, higher product yields, simpler workup procedures, and reduced generation of chemical waste. rasayanjournal.co.in For example, microwave and ultrasound irradiation have been successfully used for the neat (solvent-free) synthesis of thieno[3,4-d]pyridazinones, resulting in excellent yields in a fraction of the time required by conventional heating. researchgate.net Another approach involves the use of recyclable catalysts, such as ionic liquids, which are non-toxic, non-corrosive, and can be easily separated and reused, further enhancing the environmental compatibility of the synthesis. researchgate.net The development of one-pot, multicomponent reactions is also a key strategy, as it improves atom economy and reduces the number of synthetic steps and purification processes. rasayanjournal.co.inresearchgate.net
| Green Synthesis Method | Description | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation as an energy source to accelerate reactions. | Rapid heating, shorter reaction times, increased yields, often solvent-free. | researchgate.netmdpi.com |
| Ultrasound Irradiation (Sonochemistry) | Uses high-frequency sound waves to induce chemical reactions. | Improved reaction rates and yields, can be performed under mild conditions. | researchgate.net |
| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent, often by grinding or heating reactants together. | Reduces volatile organic compound (VOC) emissions, simplifies purification, lowers costs. | mdpi.com |
| Use of Recyclable Catalysts | Employs catalysts like ionic liquids that can be recovered and reused multiple times. | Minimizes catalyst waste, environmentally compatible, operational simplicity. | researchgate.net |
| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single step to form a product. | High atom economy, reduced synthetic steps, less waste generation. | rasayanjournal.co.in |
Applications Beyond Pharmaceuticals
While the primary focus of pyridazinone research is in pharmacology, these compounds also possess significant potential in other industries, particularly in agriculture. scholarsresearchlibrary.comscispace.com A substantial number of pyridazinone derivatives have been reported to exhibit a wide variety of agrochemical activities, including herbicidal, insecticidal, and acaricidal properties. scispace.comresearchgate.net
The development of new, specific pesticides is crucial for effective crop protection. Pyridaben, a pyridazinone derivative, is a well-known commercial acaricide and insecticide. scispace.com The structural versatility of the pyridazinone nucleus makes it a valuable scaffold for the discovery of new agrochemicals with novel modes of action, which can help in managing resistance to existing pesticides. scholarsresearchlibrary.comresearchgate.net Future research in this area will likely focus on developing pyridazinone-based agrochemicals that are highly selective for target pests while having minimal impact on non-target organisms and the environment.
| Application Area | Specific Use | Example Compound | Reference |
|---|---|---|---|
| Agrochemicals | Acaricide (Mite Control) | Pyridaben | scispace.com |
| Agrochemicals | Insecticide | Pyridaben | scispace.com |
| Agrochemicals | Herbicide | Various pyridazinone derivatives | scispace.comresearchgate.net |
| Research & Industry | Building block for complex organic compounds | General pyridazine (B1198779) intermediates | scholarsresearchlibrary.com |
Q & A
Q. What are the optimal synthetic routes for preparing 5-ethoxypyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves alkylation of a pyridazinone precursor (e.g., 5-chloropyridazin-3(2H)-one) using ethanol as the nucleophile. Key steps include:
Substitution Reaction : React the precursor with ethanol in acetone or acetonitrile, using anhydrous potassium carbonate (K₂CO₃) as a base to deprotonate the ethanol and facilitate nucleophilic substitution .
Temperature Control : Maintain reflux conditions (~60–80°C) for 6–12 hours, monitored via TLC.
Purification : Isolate the product via column chromatography (petroleum ether/ethyl acetate mixtures) or preparative TLC. Yield optimization requires adjusting solvent polarity and base stoichiometry .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and pyridazinone ring protons (δ ~6.5–8.5 ppm). Coupling patterns distinguish substituent positions .
- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1660–1680 cm⁻¹ and ether (C-O-C) bands at ~1100–1250 cm⁻¹ .
- HRMS : Validate molecular formula (e.g., C₆H₈N₂O₂) with <5 ppm mass accuracy .
Q. How should researchers address low yields during the alkylation of pyridazinone precursors?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may increase side reactions. Acetone balances reactivity and selectivity .
- Base Optimization : Use excess K₂CO₃ (1.5–2.0 eq) to ensure complete deprotonation of ethanol.
- Byproduct Mitigation : Monitor for over-alkylation or hydrolysis byproducts via LC-MS. Refluxing under inert atmosphere (N₂/Ar) minimizes oxidation .
Advanced Research Questions
Q. How do structural modifications at the 5-ethoxy position influence biological activity in pyridazinone derivatives?
- Methodological Answer :
- SAR Studies : Replace the ethoxy group with bulkier alkoxy (e.g., isopropoxy) or electron-withdrawing groups (e.g., Cl, NO₂) to assess enzyme inhibition (e.g., viral proteases). For example:
- Ethoxy derivatives show moderate activity (IC₅₀ ~10–50 µM), while bulkier groups (e.g., phenoxy) enhance binding affinity via hydrophobic interactions .
- Electron-deficient substituents improve metabolic stability but may reduce solubility. Balance logP (<3) and polar surface area (>60 Ų) for optimal bioavailability .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target enzymes (e.g., NS2B/NS3 protease). Validate with MD simulations (GROMACS) .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Crystallography : Resolve ambiguous NMR signals (e.g., overlapping ring protons) via X-ray diffraction. Single-crystal analysis confirms regiochemistry .
- 2D NMR (COSY, HSQC) : Differentiate between positional isomers (e.g., 5-ethoxy vs. 6-ethoxy) by correlating proton and carbon shifts .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility or tautomerism in the pyridazinone ring .
Q. What strategies enhance the catalytic efficiency of transition metal-free reactions involving this compound?
- Methodological Answer :
- Solvent-Dependent Pathways : Use t-BuOK in THF to promote cascade cyclization (e.g., forming isoquinolinones) or switch to DMF for nucleophilic aromatic substitution .
- Microwave Assistance : Reduce reaction times (30 mins vs. 12 hrs) while maintaining yields >80% .
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-ethanol mixtures to improve sustainability .
Key Research Findings
- Antiviral Potential : Pyridazinones with ethoxy groups exhibit IC₅₀ values <5 µM against Dengue NS2B/NS3 protease, comparable to reference inhibitors .
- Synthetic Flexibility : Ethoxy substitution allows regioselective functionalization at C-4/C-6 positions via cross-coupling (e.g., Suzuki-Miyaura) .
- Stability : Ethoxy derivatives show improved hydrolytic stability over methoxy analogs (t₁/₂ >24 hrs in pH 7.4 buffer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
